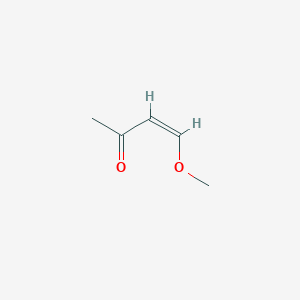

4-Methoxy-3-buten-2-one

Übersicht

Beschreibung

4-Methoxy-3-buten-2-one is an organic compound with the molecular formula C5H8O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is an important intermediate in organic synthesis and is widely used in various chemical reactions due to its unique structure, which includes both an enone and an ether functional group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of 3-buten-2-one with methanol in the presence of a solid base catalyst. This process results in the formation of this compound through a conjugate addition reaction .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of formaldehyde with 3-buten-2-ol under controlled conditions. The reaction is typically carried out in the presence of an acid catalyst, and the product is purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly with aromatic amines to form enaminones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reactions with aromatic amines are often carried out in the presence of water as a solvent, which enhances the reaction rate.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Enaminones.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

4-Methoxy-3-buten-2-one serves as a crucial building block in the synthesis of various organic compounds:

- Precursor for Synthetic Intermediates : It is an essential precursor for synthesizing 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene, which are valuable in Diels-Alder reactions. This compound facilitates the formation of complex structures used in pharmaceuticals and natural product synthesis .

- Hydroisoquinoline Derivatives : The compound is widely utilized as a reactant in synthesizing hydroisoquinoline derivatives, which have applications in medicinal chemistry due to their biological activities .

- Manzamine Synthesis : It is also employed as an intermediate for synthesizing manzamine, a compound with notable pharmacological properties .

Atmospheric Chemistry

Research on this compound extends to its environmental impact:

- Reactivity with Hydroxyl Radicals : Studies have shown that this compound reacts with hydroxyl radicals (OH), leading to the formation of hydroxyalkyl radicals. This reaction is significant for understanding the degradation mechanisms of volatile organic compounds (VOCs) in the atmosphere, contributing to secondary organic aerosol (SOA) formation .

- Kinetic Studies : Kinetic investigations reveal that the reaction rate coefficients for this compound with OH radicals provide insights into its atmospheric lifetime and potential environmental effects. The identified products from these reactions include methyl glyoxal and methyl formate, which are relevant for air quality assessments .

Biochemical Applications

The compound plays a role in various biochemical reactions:

- Mukaiyama-Michael Reaction : this compound acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, leading to the formation of functionalized 3-keto-2-diazoalkanoates. This reaction is particularly efficient when conducted in aqueous environments, enhancing reaction rates significantly .

- Synthesis of Enaminones : The compound interacts with poorly nucleophilic aromatic amines to form (Z)-enaminones, showcasing its utility in synthetic organic chemistry.

Table 1: Reactivity and Products of this compound

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Hydroxyl Radical Reaction | OH radicals | Hydroxyalkyl radicals | Important for atmospheric chemistry |

| Mukaiyama-Michael Reaction | This compound + Vinyldiazoacetate | Functionalized 3-keto-2-diazoalkanoates | Enhanced efficiency in water |

| Diels-Alder Reaction | Danishefsky diene | Complex organic molecules | Valuable in synthetic pathways |

Case Study 1: Atmospheric Degradation

A study investigated the degradation of this compound under atmospheric conditions, focusing on its reaction with hydroxyl radicals. The research quantified the main oxidation products and developed degradation mechanisms that contribute to understanding VOCs' role in air pollution .

Case Study 2: Synthetic Applications

In a scalable synthesis study, researchers utilized this compound as a precursor for producing anti-inflammatory drugs like nabumetone. The study optimized continuous flow processes for high yield and efficiency, demonstrating the compound's significance in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of 4-methoxy-3-buten-2-one involves its reactivity as an enone and an ether. In nucleophilic substitution reactions, the compound acts as an electrophile, with the methoxy group enhancing the electrophilicity of the carbonyl carbon. This allows for selective reactions with nucleophiles such as aromatic amines, leading to the formation of enaminones . Additionally, its conjugated double bond system makes it susceptible to oxidation and reduction reactions .

Vergleich Mit ähnlichen Verbindungen

3-Buten-2-one: Lacks the methoxy group, making it less reactive in nucleophilic substitution reactions.

1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Contains a trimethylsilyloxy group, which alters its reactivity and applications.

Danishefsky Diene: A more complex diene used in advanced organic synthesis.

Uniqueness: 4-Methoxy-3-buten-2-one is unique due to its dual functional groups (enone and ether), which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is an organic compound with significant biological activity and applications in synthetic chemistry. This article explores its biochemical properties, mechanisms of action, and relevance in various biological contexts based on diverse research findings.

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.13 g/mol

- Structure : This compound features a methoxy group and a conjugated double bond system, which contribute to its reactivity and biological interactions.

This compound primarily acts as a substrate in various chemical reactions, notably:

- Mukaiyama-Michael Reaction : It undergoes zinc triflate-catalyzed Mukaiyama-Michael reactions with vinyldiazoacetates, leading to the formation of functionalized 3-keto-2-diazoalkanoates. This reaction is crucial for synthesizing bioactive compounds and is significantly enhanced in aqueous solvents.

- Synthesis of Enaminones : The compound interacts with poorly nucleophilic aromatic amines (such as nitroanilines) to form (Z)-enaminones. The use of water as a solvent greatly increases the efficiency of this reaction, highlighting its potential in organic synthesis .

Biological Applications

The biological activity of this compound extends into various fields:

- Synthesis of Bioactive Compounds :

-

Reactivity Studies :

- Research has shown that this compound exhibits notable reactivity with chlorine atoms, indicating its potential role in atmospheric chemistry and environmental studies .

- Its interaction with deactivated anilines has been studied to understand its behavior as a butynone surrogate, demonstrating its versatility in organic reactions .

Case Study 1: Synthesis of Enaminones

A study demonstrated that this compound reacts effectively with various aromatic amines under mild conditions to yield enaminones. The reaction's efficiency was significantly improved by utilizing water as a solvent, which facilitated faster reaction rates and higher yields .

Case Study 2: Continuous Flow Synthesis

Recent advancements in synthetic methodologies have incorporated this compound into continuous flow processes for producing aryl-substituted derivatives. This approach not only enhances yield but also allows for scalable production suitable for industrial applications .

Biochemical Pathways

The compound participates in several metabolic pathways:

- It acts as an intermediate in the formation of various bioactive compounds through multi-step synthetic routes.

- Its role in the Mukaiyama-Michael reaction contributes to the synthesis of complex molecules that may exhibit therapeutic effects.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Mukaiyama-Michael Reaction | Forms functionalized 3-keto-2-diazoalkanoates; enhanced by aqueous solvents. |

| Synthesis of Enaminones | Reacts with aromatic amines to produce (Z)-enaminones; efficient under mild conditions. |

| Precursor for Bioactive Compounds | Used in synthesizing hydroisoquinoline derivatives and anti-inflammatory drugs. |

| Reactivity with Chlorine | Exhibits notable reactivity; implications for environmental chemistry studies. |

Eigenschaften

CAS-Nummer |

4652-27-1 |

|---|---|

Molekularformel |

C5H8O2 |

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

(Z)-4-methoxybut-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3- |

InChI-Schlüssel |

VLLHEPHWWIDUSS-ARJAWSKDSA-N |

SMILES |

CC(=O)C=COC |

Isomerische SMILES |

CC(=O)/C=C\OC |

Kanonische SMILES |

CC(=O)C=COC |

Key on ui other cas no. |

4652-27-1 |

Synonyme |

1-Methoxy-1-buten-3-one; NSC 66263 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analyses reveal the following characteristics:

- UV-Vis: Maximum absorbance (λmax) at 237 nm with a molar absorptivity (ε) of 13450 in cyclohexane. []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz). []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0. 163.6, 196.6. []

Q3: What is the atmospheric fate of this compound?

A3: Studies show that this compound primarily degrades in the atmosphere via reaction with hydroxyl radicals (OH). [, , ] This reaction leads to the formation of various products, including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). [, ]

Q4: Why is this compound considered a versatile synthon in organic synthesis?

A4: this compound serves as a valuable four-carbon building block due to its ability to participate in diverse reactions, including:

- Diels-Alder reactions: Acting as a dienophile. [, ]

- Dipolar cycloadditions: Participating as a dipolarophile. []

- Conjugate additions: Undergoing nucleophilic attack at the C-4 position followed by methoxide elimination. []

- Nucleophilic reactions: Its enolate acts as a nucleophilic four-carbon synthon. [, ]

Q5: How is this compound utilized in the synthesis of heterocycles?

A5: this compound serves as a crucial starting material for various heterocycles:

- Pyran-4-ones: It reacts with acid chlorides, anhydrides, or acylimidazoles to yield substituted 4H-pyran-4-ones. []

- Isoxazoles: It reacts regioselectively with acetonitrile oxide to afford either 4-acetyl- or 5-acetyl-3-methylisoxazole. []

- Pyrimidinones and Pyrimidines: Derivatives of this compound, such as 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, are key intermediates in the synthesis of trifluoromethyl-substituted pyrimidinones and pyrimidines. [, , ]

Q6: Can this compound be used in the synthesis of conjugated systems?

A6: Yes, it acts as a precursor to 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. [] This diene is highly reactive in Diels-Alder reactions, enabling the construction of complex cyclic systems. Moreover, β-1-Alkenyl-9-borabicyclo[3.3.1]nonanes react with this compound in a conjugate addition-elimination sequence to produce conjugated dienones. [] Similarly, β-1-Alkynyl-9-borabicyclo[3.3.1]nonanes react to form conjugated enynones. [, ]

Q7: Does this compound participate in multicomponent reactions?

A7: Yes, it can be employed in multi-component reactions. For instance, a Mukaiyama-Michael reaction with methyl 3-tert-butylsilyloxy-2-diazobutenoate, followed by reactions with Michael acceptors and base-catalyzed cyclization, provides access to substituted resorcinols. []

Q8: What are the storage recommendations for this compound?

A8: Due to its reactivity, this compound should be stored under nitrogen or argon in a refrigerator. []

Q9: What safety precautions should be taken when handling this compound?

A9: It is crucial to avoid inhalation, ingestion, or skin contact. [] Mechanical exhaust should be employed during handling.

Q10: What is the environmental impact of this compound?

A10: While it plays a significant role in organic synthesis, its release into the atmosphere contributes to the formation of secondary organic aerosols (SOAs) and long-lived nitrogen-containing compounds. [, ] Further research is needed to assess its overall environmental impact and explore potential mitigation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.